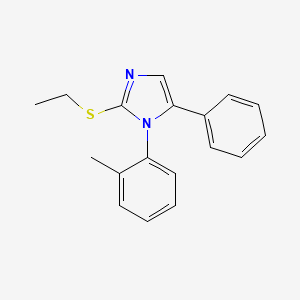

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKJBPJVOULZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an o-tolyl-substituted aldehyde with an ethylthio-substituted amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more environmentally friendly solvents and catalysts is often explored to reduce the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The phenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted phenyl or o-tolyl derivatives.

Aplicaciones Científicas De Investigación

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can form hydrogen bonds or hydrophobic interactions with target molecules, while the imidazole ring can participate in coordination with metal ions or other functional groups.

Comparación Con Compuestos Similares

Structural Features :

- Core structure : The imidazole ring provides a planar, aromatic scaffold with two nitrogen atoms, enabling hydrogen bonding and π-π interactions critical for biological activity.

- Substituents :

Cyclocondensation : Starting from thiourea derivatives or thiocyanate precursors, followed by functionalization .

N-Alkylation : Selective alkylation at the N1 position using o-tolyl halides under basic conditions .

Thiolation : Introduction of the ethylthio group via nucleophilic substitution with ethanethiol or disulfide intermediates .

Comparison with Similar Compounds

The following analysis compares 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Electron-Donating Groups (e.g., o-tolyl): Improve metabolic stability but may reduce solubility. Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance binding to target enzymes (e.g., α-glucosidase) but increase molecular weight .

α-Glucosidase Inhibition

Imidazole derivatives with ethylthio substituents exhibit notable enzyme inhibitory activity:

Mechanistic Insights :

- Ethylthio groups enhance hydrophobic interactions with enzyme active sites, while aromatic substituents (e.g., phenyl, o-tolyl) facilitate π-π stacking with aromatic residues in α-glucosidase .

- The o-tolyl group may reduce activity compared to smaller substituents due to steric clashes, but this requires experimental validation.

Antimicrobial Activity

Thio-substituted imidazoles demonstrate broad-spectrum antimicrobial effects:

Actividad Biológica

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in scientific research.

The primary mechanism of action for 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased levels of this neurotransmitter. This accumulation can cause continuous neuronal stimulation, resulting in various physiological effects such as muscle weakness and respiratory failure in severe cases.

Pharmacokinetics

Based on its chemical structure, 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is expected to be highly soluble in water. This solubility may facilitate its absorption and distribution within biological systems, enhancing its potential therapeutic applications.

Antitumor Activity

Recent studies have evaluated the antitumor potential of imidazole derivatives, including compounds related to 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The selectivity index indicated a higher tolerance of normal cells compared to tumor cells .

Table 1: Antiproliferative Activity of Related Imidazole Compounds

| Compound | IC50 (µM) | Cancer Cell Lines Tested | Selectivity Index |

|---|---|---|---|

| Compound 4f | 18.53 | A549, SGC-7901, HeLa | 23–46 |

| 5-FU | 20.00 | A549, SGC-7901, HeLa | - |

| MTX | 15.00 | A549, SGC-7901, HeLa | - |

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. The structural characteristics of imidazoles contribute to their effectiveness against various pathogenic microbes. In vitro studies have shown that these compounds exhibit significant antibacterial activity against several strains, suggesting their potential use as therapeutic agents against infections .

Case Studies

One notable study focused on the synthesis and evaluation of novel imidazole derivatives for their biological activities. The results indicated that specific modifications to the imidazole structure could enhance both antitumor and antimicrobial activities. For example, compounds with longer alkyl chains exhibited improved potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole and related imidazole derivatives?

- Methodology : The compound can be synthesized via condensation reactions using aldehydes, amines, and thiourea derivatives under acidic or basic conditions. For example, similar imidazole derivatives (e.g., 2-phenyl-1H-benzimidazoles) are synthesized by refluxing substituted benzaldehydes with o-phenylenediamine in ethanol or acetic acid, followed by thioetherification using ethyl mercaptan or alkyl halides . Solvent choice (e.g., DMF, THF) and catalysts (e.g., p-toluenesulfonic acid) significantly influence yields (e.g., 85–88% in ).

Q. How is structural characterization performed for this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons in 1H NMR at δ 7.07–7.51 ppm for phenyl groups) .

- IR Spectroscopy : Identification of functional groups (e.g., C=S stretches near 650–750 cm⁻¹) .

- Melting Point Analysis : Purity verification (e.g., 209–211°C for tautomeric mixtures in ).

Q. What computational tools are used for preliminary molecular docking studies?

- Methodology : Tools like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, docking studies on benzimidazole derivatives (e.g., TRPV1 antagonists) involve aligning compounds with protein active sites (e.g., PDB ID: 3J5Q) and analyzing binding energies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in imidazole synthesis?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) may enhance reactivity for thioether formation .

- Catalyst Selection : Transition-metal catalysts (e.g., CuI) can improve cross-coupling efficiency for aryl-thioether bonds .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. How do tautomeric mixtures (e.g., 5- vs. 6-substituted benzimidazoles) affect crystallographic refinement and bioactivity?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement, incorporating disorder models to resolve tautomeric ratios (e.g., 50:50 occupancy in ) .

- Bioactivity Profiling : Compare IC50 values of tautomers in functional assays (e.g., TRPV1 inhibition in ).

Q. What strategies resolve discrepancies between in silico ADMET predictions and in vitro toxicity data?

- Methodology :

- Data Reconciliation : Cross-validate predictions (e.g., SwissADME) with experimental hepatotoxicity assays (e.g., HepG2 cell viability). For instance, a compound with favorable computed LogP may show unexpected cytotoxicity due to off-target interactions .

- Metabolite Identification : LC-MS/MS profiling to detect reactive intermediates not modeled in silico .

Q. How can molecular docking explain variations in binding affinity for structurally similar TRPV1 antagonists?

- Methodology :

- Binding Pocket Analysis : Compare interactions (e.g., hydrogen bonds with Arg557, hydrophobic contacts with Leu547) using PyMOL.

- Free Energy Calculations : MM-GBSA or umbrella sampling to quantify contributions of substituents (e.g., trifluoromethyl groups in enhance van der Waals interactions) .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying purity levels (e.g., 85% vs. 95%) for imidazole derivatives?

- Resolution :

- Byproduct Formation : Monitor reactions via TLC/HPLC to detect intermediates (e.g., uncyclized amines in ).

- Recrystallization Optimization : Use solvent mixtures (e.g., hexane:ethyl acetate) to remove impurities, as in .

Q. How to interpret conflicting bioactivity data between enantiomers or regiochemical isomers?

- Resolution :

- Chiral Separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Pharmacophore Mapping : Identify critical substituents (e.g., ethylthio vs. methylthio groups) via 3D-QSAR modeling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.